molecular formula C9H15NO B13167433 1-(4-Aminocyclopent-2-en-1-yl)butan-1-one

1-(4-Aminocyclopent-2-en-1-yl)butan-1-one

Cat. No.: B13167433
M. Wt: 153.22 g/mol
InChI Key: AGZLKTMOHFGHHI-UHFFFAOYSA-N
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Description

1-(4-Aminocyclopent-2-en-1-yl)butan-1-one is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by its unique structure, which includes an aminocyclopentene ring attached to a butanone moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)butan-1-one typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopent-2-en-1-one with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminocyclopent-2-en-1-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Aminocyclopent-2-en-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one
  • 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one
  • 1-(4-Aminocyclopent-2-en-1-yl)pentan-1-one

Uniqueness

1-(4-Aminocyclopent-2-en-1-yl)butan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an aminocyclopentene ring with a butanone moiety makes it particularly versatile for various chemical reactions and applications .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(4-aminocyclopent-2-en-1-yl)butan-1-one

InChI

InChI=1S/C9H15NO/c1-2-3-9(11)7-4-5-8(10)6-7/h4-5,7-8H,2-3,6,10H2,1H3

InChI Key

AGZLKTMOHFGHHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CC(C=C1)N

Origin of Product

United States

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